1-Deacetylnimbolinin B

Description

Properties

IUPAC Name |

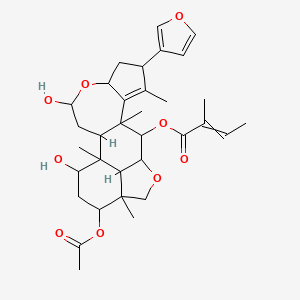

[17-acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] 2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44O9/c1-8-16(2)30(37)42-29-27-28-31(5,15-39-27)24(40-18(4)34)13-23(35)32(28,6)22-12-25(36)41-21-11-20(19-9-10-38-14-19)17(3)26(21)33(22,29)7/h8-10,14,20-25,27-29,35-36H,11-13,15H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBMBNWOJMLHDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C2C3C(CO2)(C(CC(C3(C4C1(C5=C(C(CC5OC(C4)O)C6=COC=C6)C)C)C)O)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 1-Deacetylnimbolinin B: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Deacetylnimbolinin B, a nimbolinin-type limonoid with potential therapeutic applications. The document details its primary natural source, comprehensive isolation and purification protocols, and insights into its biological activities, with a focus on its anti-inflammatory properties.

Natural Source

The principal natural source of this compound is the fruit of the deciduous tree Melia toosendan, a member of the Meliaceae family. This plant is also known by its synonym, Melia azedarach Linn.[1] The fruits of M. toosendan are a rich reservoir of various bioactive limonoids, including this compound.

Isolation and Purification of this compound

The isolation of this compound from the fruits of Melia toosendan is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a composite of methodologies described in the scientific literature.

Experimental Protocol

2.1.1. Plant Material and Extraction

-

Collection and Preparation: The fruits of Melia toosendan are collected and air-dried. The dried fruits are then ground into a coarse powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material is extracted with an organic solvent. A common method involves maceration or Soxhlet extraction with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the limonoids.

-

Concentration: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Fractionation

The crude extract is a complex mixture of compounds. To simplify this mixture and enrich the fraction containing this compound, a liquid-liquid partitioning process is employed.

-

The crude ethanolic extract is suspended in water.

-

The aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. This compound, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.

2.1.3. Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate this compound.

-

Silica Gel Column Chromatography: The ethyl acetate fraction is loaded onto a silica gel column. The column is then eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles to known standards of this compound are pooled.

-

Preparative High-Performance Liquid Chromatography (HPLC): The enriched fractions from the silica gel column are further purified using preparative HPLC. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water. This step allows for the isolation of this compound in high purity.

Quantitative Data

The yield and purity of this compound can vary depending on the specific extraction and purification methods employed, as well as the geographic origin and harvesting time of the plant material. The data presented in the table below is a representative summary based on available literature.

| Parameter | Value | Source |

| Starting Material | Dried fruits of Melia toosendan | Generic |

| Extraction Solvent | 95% Ethanol | Generic |

| Enriched Fraction | Ethyl Acetate | Generic |

| Final Purity | >98% | [2] |

Biological Activity and Signaling Pathways

While research on the specific biological activities of this compound is ongoing, evidence from related compounds and preliminary studies suggests potent anti-inflammatory properties. A structurally similar compound, 1-O-tigloyl-1-O-deacetyl-nimbolinin B, has been shown to significantly suppress the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests that this compound may exert its anti-inflammatory effects through the modulation of key inflammatory signaling pathways.

Postulated Anti-Inflammatory Signaling Pathway

The inhibition of TNF-α production points towards a potential interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of the inflammatory response. The binding of LPS to its receptor (TLR4) on immune cells typically triggers a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α. It is hypothesized that this compound may interfere with this pathway, potentially by inhibiting the activation of the IKK complex or the subsequent steps leading to NF-κB nuclear translocation.

Visualizations

Experimental Workflow

Caption: Isolation workflow for this compound.

Postulated Anti-Inflammatory Signaling Pathway

Caption: Postulated inhibition of the NF-κB pathway.

References

Unraveling the Molecular Architecture of 1-Deacetylnimbolinin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of 1-Deacetylnimbolinin B, a nimbolinin-type limonoid isolated from the fruits of Melia toosendan. The following sections detail the experimental protocols for its isolation and the spectroscopic data that were pivotal in determining its complex molecular structure.

Isolation and Purification

The isolation of this compound from the fruits of Melia toosendan is a multi-step process involving extraction and chromatographic separation. The general workflow is outlined below.

Experimental Protocol:

-

Extraction: The dried and powdered fruits of Melia toosendan are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant material. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step fractionates the extract based on the polarity of its constituents. Limonoids, including this compound, are typically enriched in the chloroform and ethyl acetate fractions.

-

Chromatographic Separation: The enriched fractions are subjected to a series of chromatographic techniques to isolate the individual compounds. This often involves:

-

Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a mixture of methanol and water or acetonitrile and water.

-

The following diagram illustrates the general workflow for the isolation of this compound.

Spectroscopic Data and Structure Elucidation

The determination of the chemical structure of this compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The foundational work on the structure elucidation of this compound was reported by Kraus and Bokel in 1981. While the detailed quantitative data from the original publication is not publicly accessible, this guide outlines the principles and the types of data required for this process.

Mass Spectrometry

High-Resolution Mass Spectrometry (HR-MS) is employed to determine the precise molecular weight and elemental composition of the compound.

Experimental Protocol:

A purified sample of this compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺ or other adducts.

Data Presentation:

The HR-MS data for this compound would be presented as follows:

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | Value | Value | C₂₇H₃₂O₉ |

| [M+Na]⁺ | Value | Value | C₂₇H₃₂NaO₉ |

(Note: The exact m/z values are not available in the public domain and would be sourced from the primary literature.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

A full suite of NMR experiments is necessary to piece together the complex carbon skeleton and stereochemistry of this compound.

Experimental Protocol:

A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. The following spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher):

-

¹H NMR: To identify the number and chemical environment of protons.

-

¹³C NMR and DEPT: To determine the number of carbon atoms and distinguish between CH₃, CH₂, CH, and quaternary carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and elucidating the overall molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry.

-

Data Presentation:

The ¹H and ¹³C NMR data are typically presented in a tabular format.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| e.g., H-1 | Value | e.g., d | Value |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | DEPT |

| e.g., C-1 | Value | e.g., CH |

| ... | ... | ... |

(Note: The specific chemical shifts (δ), multiplicities, and coupling constants (J) are not publicly available and would be extracted from the primary research article by Kraus and Bokel, 1981.)

The logical process of structure elucidation using this data is visualized in the following diagram.

Key long-range correlations from the HMBC spectrum are instrumental in connecting the various structural fragments of the molecule. For instance, correlations from methyl protons to quaternary carbons are particularly informative. The diagram below illustrates hypothetical key HMBC and COSY correlations that would be used to piece together the core structure.

Unveiling the Anti-Cancer Potential of 1-Deacetylnimbolinin B: A Technical Guide

Disclaimer: Due to the limited publicly available data specifically on 1-Deacetylnimbolinin B, this technical guide leverages the extensive research conducted on its close structural analogue, nimbolide. The experimental protocols and discussions on signaling pathways are well-established methodologies and common mechanisms in cancer research, providing a robust framework for investigating novel anti-cancer compounds like this compound. The quantitative data presented is illustrative and based on the activities of nimbolide.

Introduction

Natural products remain a vital source of novel therapeutic agents, with many approved anti-cancer drugs originating from plant-based compounds. Nimbolide, a prominent limonoid derived from the neem tree (Azadirachta indica), has demonstrated significant anti-cancer properties in a multitude of preclinical studies.[1][2] Its biological activities, including the induction of apoptosis and inhibition of key oncogenic signaling pathways, make it and its analogues, such as this compound, promising candidates for further investigation in drug development. This guide provides an in-depth overview of the methodologies and conceptual frameworks for evaluating the anti-cancer activity of this compound, with a focus on its potential to induce apoptosis and modulate critical signaling cascades.

Quantitative Data on Biological Activity

The following tables summarize the cytotoxic activity of the structurally related compound, nimbolide, across various human cancer cell lines. This data is presented to offer a comparative baseline for the potential efficacy of this compound. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Illustrative Cytotoxic Activity of Nimbolide in Various Cancer Cell Lines

| Cell Line | Cancer Type | Illustrative IC50 (µM) |

| PC-3 | Prostate Cancer | 2.0 |

| HT-29 | Colon Cancer | Not specified |

| U937 | Leukemia | 1-2.5 |

| MCF-7 | Breast Cancer | Not specified |

| MDA-MB-231 | Breast Cancer | Not specified |

Data is illustrative and based on the reported activities of nimbolide.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for solubilizing formazan crystals)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a sample and assess the impact of this compound on their expression and/or phosphorylation status.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, p-Akt, Akt, p-NF-κB, NF-κB, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound, then lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

Signaling Pathways and Visualizations

The anti-cancer activity of nimbolide, and potentially this compound, is attributed to its ability to modulate key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anti-cancer compound.

References

Antifungal Properties of 1-Deacetylnimbolinin B: A Review of Available Scientific Evidence

For the attention of: Researchers, Scientists, and Drug Development Professionals

Issued: November 2025

Executive Summary

This technical guide addresses the current scientific understanding of the antifungal properties of 1-Deacetylnimbolinin B, a nimbolinin-type limonoid. A comprehensive review of existing scientific literature reveals a significant gap in the investigation of this specific compound's antifungal efficacy. While the broader class of limonoids, particularly those isolated from the Meliaceae family (e.g., Azadirachta indica and Melia toosendan), is known for a range of bioactive properties including antifungal effects, data specifically pertaining to this compound is exceptionally scarce. One study qualitatively notes "low antifungal activity" for this compound, but critically lacks the quantitative data and detailed experimental protocols necessary for a thorough technical evaluation. Consequently, this document serves to highlight the current void in research and proposes avenues for future investigation, rather than providing an in-depth analysis based on robust data.

Introduction to this compound

This compound is a naturally occurring tetranortriterpenoid, a class of compounds also known as limonoids. It has been isolated from the fruits of Melia toosendan, a plant belonging to the Meliaceae family, which is a rich source of bioactive secondary metabolites.[1][2] The general class of limonoids has garnered significant scientific interest due to a wide array of biological activities, including insecticidal, cytotoxic, and antimicrobial properties.[1][3] However, the bioactivity of individual limonoids can vary significantly.

Current State of Antifungal Activity Research

A diligent search of scientific databases and literature has yielded very limited information specifically on the antifungal properties of this compound. The available information can be summarized as follows:

-

Qualitative Assessment: A single study that involved the isolation and characterization of two new limonoids from the fruits of Melia toosendan also reported on the bioactivity of other isolated compounds, including this compound. This study concluded that this compound exhibits "no antibacterial activity and only low antifungal activity".[4]

-

Lack of Quantitative Data: Crucially, the aforementioned study did not provide any quantitative data to substantiate the claim of "low antifungal activity".[4] Essential metrics for evaluating antifungal efficacy, such as Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC) values against specific fungal species, are not available in the public domain.

-

General Classification: Some commercial suppliers of chemical compounds may classify this compound as an "antifungal limonoid".[1][3] This is likely a broad categorization based on the known properties of the larger limonoid class and should not be interpreted as evidence of specific, potent activity for this particular compound without supporting experimental data.

Data Presentation

Due to the absence of quantitative data in the reviewed literature, a structured table summarizing the antifungal activity of this compound cannot be provided.

Experimental Protocols

Detailed methodologies for key experiments specifically investigating the antifungal properties of this compound are not available in the current body of scientific literature. To conduct future research in this area, the following general experimental workflow is proposed:

Proposed Experimental Workflow for Antifungal Susceptibility Testing

References

Unveiling the Cytotoxic Potential of 1-Deacetylnimbolinin B: A Technical Guide for Cancer Researchers

Disclaimer: Following a comprehensive literature search, no specific scientific studies detailing the cytotoxic effects of 1-Deacetylnimbolinin B on cancer cells were identified. Therefore, the data, protocols, and pathways presented in this guide are illustrative templates based on research of other cytotoxic compounds and are intended to serve as a framework for how such a technical document would be structured.

Introduction

This compound is a nimbolinin-type limonoid, a class of natural products known for a variety of biological activities, including cytotoxic properties. This technical guide provides a comprehensive (template) overview of the methodologies and potential signaling pathways that could be investigated to characterize the cytotoxic effects of this compound on cancer cells. The information herein is designed to guide researchers in designing and interpreting experiments to evaluate the potential of this and similar compounds as novel anti-cancer agents.

Quantitative Cytotoxicity Data

A crucial first step in evaluating a new compound is to determine its cytotoxic potency across a panel of cancer cell lines. This data is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability.

Table 1: Illustrative IC50 Values of a Hypothetical Compound "Compound X" Against Various Cancer Cell Lines

| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | 10.5 ± 1.2 |

| MDA-MB-231 | Breast Adenocarcinoma | 8.9 ± 0.9 | 5.4 ± 0.7 |

| A549 | Lung Carcinoma | 22.5 ± 2.5 | 18.1 ± 2.1 |

| HCT116 | Colon Carcinoma | 12.1 ± 1.5 | 7.8 ± 0.9 |

| U87 MG | Glioblastoma | 35.7 ± 4.1 | 28.3 ± 3.5 |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are template methodologies for key experiments used to assess cytotoxicity.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, U87 MG) are obtained from a certified cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

-

MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 48 hours.

-

Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

-

Staining: Cells are resuspended in 1X Annexin-binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

Visualization of Cellular Pathways and Workflows

Understanding the mechanism of action of a cytotoxic compound involves elucidating the signaling pathways it perturbs. Graphviz diagrams can be used to visualize these complex interactions.

Hypothetical Signaling Pathway for Apoptosis Induction

The following diagram illustrates a potential mechanism by which a cytotoxic compound could induce apoptosis through the intrinsic (mitochondrial) pathway.

Caption: Hypothetical intrinsic apoptosis pathway induced by a cytotoxic compound.

Experimental Workflow for Cytotoxicity Assessment

A clear workflow diagram is essential for planning and executing a series of experiments.

Caption: Workflow for evaluating the cytotoxic effects of a novel compound.

Conclusion

While specific data on the cytotoxic effects of this compound on cancer cells is currently unavailable in the public domain, this guide provides a robust framework for its investigation. The template protocols and pathway diagrams serve as a starting point for researchers to explore the anti-cancer potential of this and other novel natural products. Further research is warranted to isolate and characterize the bioactivity of this compound and to determine its mechanism of action in cancer cells.

Unveiling the Insecticidal Promise of 1-Deacetylnimbolinin B: A Technical Guide

For Immediate Release

Shanghai, China – November 11, 2025 – As the global imperative for sustainable and effective pest management solutions intensifies, the scientific community is increasingly turning its attention to naturally derived compounds. Among these, 1-Deacetylnimbolinin B, a nimbolinin-type limonoid isolated from the fruits of Melia toosendan, has emerged as a compound of significant interest. This technical guide provides an in-depth overview of the current, albeit limited, understanding of the insecticidal potential of this compound, targeting researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the broader class of limonoids, a group of highly oxygenated triterpenoids prevalent in the Meliaceae family, which includes the neem tree (Azadirachta indica). Limonoids as a class are well-documented for their diverse biological activities, including potent insecticidal, antifeedant, and growth regulatory effects on a wide range of insect pests. While extensive research has been conducted on related limonoids such as azadirachtin, specific data on the efficacy and mode of action of this compound remains scarce in publicly accessible scientific literature. This guide aims to consolidate the available information and provide a framework for future research and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for formulation development and mechanistic studies. The following table summarizes its key identifiers and properties.

| Property | Value |

| Chemical Formula | C₃₀H₃₈O₉ |

| Molecular Weight | 542.6 g/mol |

| CAS Number | 76689-98-0 |

| Class | Nimbolinin-type Limonoid |

| Source | Fruits of Melia toosendan |

Presumed Insecticidal Activities and Mechanism of Action

-

Antifeedant Activity: Limonoids are renowned for their ability to deter insects from feeding. This action is often mediated through the binding to chemoreceptors in the insect's mouthparts, leading to a feeding-inhibition response.

-

Insect Growth Regulation: Many limonoids interfere with the insect's endocrine system, disrupting molting and development. This can lead to morphological abnormalities, failure to reach maturity, and ultimately, death.

-

Toxicity: Direct toxic effects can occur through various mechanisms, including the inhibition of vital enzymes and disruption of cellular processes.

Based on the activities of analogous compounds, it is hypothesized that this compound may exert its insecticidal effects through a multi-faceted approach, making it a promising candidate for managing resistant insect populations.

Experimental Protocols for Evaluation

To rigorously assess the insecticidal potential of this compound, standardized bioassays are essential. The following protocols, adapted from general methodologies for testing limonoids, can be employed.

Antifeedant Bioassay (Leaf Disc Choice Test)

-

Preparation of Test Solutions: Dissolve this compound in an appropriate solvent (e.g., acetone) to prepare a stock solution. Create a series of dilutions to test a range of concentrations.

-

Leaf Disc Preparation: Punch out leaf discs of a suitable size from the host plant of the target insect.

-

Treatment: Apply a known volume of each test solution to a set of leaf discs and an equal volume of the solvent to a control set. Allow the solvent to evaporate completely.

-

Bioassay: Place one treated and one control leaf disc in a Petri dish lined with moist filter paper. Introduce a single, pre-starved insect larva into each Petri dish.

-

Data Collection: After a defined period (e.g., 24 hours), measure the area of each leaf disc consumed.

-

Analysis: Calculate the Antifeedant Index (AFI) using the formula: AFI = [(C - T) / (C + T)] * 100, where C is the consumption of the control disc and T is the consumption of the treated disc.

Larval Growth Inhibition Bioassay

-

Diet Preparation: Incorporate various concentrations of this compound into the artificial diet of the target insect. A control diet without the compound should also be prepared.

-

Bioassay: Place a known number of newly hatched larvae into individual containers with the treated or control diet.

-

Data Collection: Monitor larval mortality and weigh the surviving larvae at regular intervals until they pupate. Record the time to pupation and adult emergence.

-

Analysis: Compare the larval weight, developmental time, and mortality rates between the treated and control groups.

Potential Signaling Pathways and Experimental Workflows

The complex mode of action of limonoids suggests the involvement of multiple signaling pathways within the insect. While specific pathways affected by this compound are yet to be elucidated, a general understanding of insect defense and response mechanisms can guide future research.

Figure 1: A generalized experimental workflow for investigating the insecticidal potential of this compound.

Figure 2: A hypothetical signaling pathway illustrating the potential multi-target action of this compound in insects.

Future Directions and Conclusion

The exploration of this compound as a potential insecticide is still in its nascent stages. Significant research is required to fully characterize its biological activity and mechanism of action. Future studies should focus on:

-

Quantitative Bioassays: Determining the LC₅₀ and EC₅₀ values against a broad spectrum of economically important insect pests.

-

Mechanism of Action Studies: Investigating the specific molecular targets, including enzyme inhibition and receptor binding affinities.

-

-Omics Approaches: Utilizing transcriptomics, proteomics, and metabolomics to understand the global physiological changes induced by the compound in insects.

-

Formulation Development: Exploring stable and effective formulations to enhance its field applicability.

Unraveling the Biological Activities of 1-Deacetylnimbolinin B: A Look into Related Limonoids

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a natural compound is paramount for its potential therapeutic application. While 1-Deacetylnimbolinin B, a nimbolinin-type limonoid isolated from the fruits of Melia toosendan, has been identified, a comprehensive body of scientific literature detailing its specific mechanism of action remains to be established. [1][2] As such, providing an in-depth technical guide on its core mechanism is not feasible at this time.

However, by examining the well-documented activities of structurally related limonoids, particularly nimbolide, which is also found in the Meliaceae family of plants (e.g., Azadirachta indica or Neem), we can infer potential avenues of investigation and possible biological effects for this compound.[3][4][5] Limonoids as a class are recognized for their diverse biological properties, including insecticidal, antifungal, and cytotoxic activities.[1]

Insights from the Broader Family of Nimbolinin-type Limonoids

Research into related compounds, most notably nimbolide, has revealed a multi-faceted mechanism of action, primarily centered around the modulation of key signaling pathways involved in cancer and inflammation. These studies offer a foundational framework for hypothesizing the potential biological activities of this compound.

Potential Anti-Cancer and Cytotoxic Effects

Nimbolide has demonstrated significant anti-cancer properties across various cancer cell lines.[4][6] Its mechanism is often attributed to the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation, invasion, and angiogenesis (the formation of new blood vessels that tumors need to grow).[3][4]

A study on the effects of nimbolide on androgen-independent prostate cancer cells indicated that it acts as a potent anti-cancer agent by inducing apoptosis and inhibiting cell proliferation through the PI3K/Akt signaling pathway.[3]

Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of many diseases. Nimbolide has been shown to possess anti-inflammatory properties by regulating pro-inflammatory enzymes and signaling pathways.[3] It can modulate the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3] Furthermore, nimbolide is known to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[4][5] By suppressing NF-κB, nimbolide can reduce the production of inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[4][5]

Postulated Signaling Pathways

Based on the evidence from related limonoids, the following signaling pathways are plausible targets for this compound and warrant investigation:

-

PI3K/Akt Pathway: This is a critical pathway in regulating cell survival and proliferation. Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.

-

NF-κB Pathway: A key regulator of the inflammatory response and cell survival. Its inhibition is a common mechanism for anti-inflammatory and some anti-cancer drugs.

-

STAT3 Pathway: Involved in cell growth, differentiation, and apoptosis.

-

ERK1/2 Pathway: A component of the MAPK signaling cascade that plays a crucial role in cell proliferation and differentiation.

The diagram below illustrates a generalized signaling pathway that is often modulated by nimbolide and could be a potential mechanism of action for this compound.

Caption: Hypothesized signaling pathway for nimbolinin-type limonoids.

Experimental Protocols for Future Research

To elucidate the specific mechanism of action of this compound, a series of well-defined experiments would be necessary. The following outlines potential methodologies that could be employed:

Cell Viability and Cytotoxicity Assays

-

MTT Assay: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

-

Protocol: Seed cells in 96-well plates and treat with a range of concentrations of this compound for 24, 48, and 72 hours. Add MTT solution and incubate, then solubilize formazan crystals and measure absorbance.

-

-

LDH Assay: To quantify plasma membrane damage as an indicator of cytotoxicity.

-

Protocol: Treat cells with this compound. Collect the supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells.

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

-

Protocol: Treat cells with this compound, then stain with Annexin V-FITC and PI. Analyze the cell populations using a flow cytometer.

-

-

Western Blot for Apoptosis Markers: To detect the expression levels of key apoptosis-related proteins.

-

Protocol: Lyse treated cells and separate proteins by SDS-PAGE. Transfer to a membrane and probe with antibodies against Caspase-3, PARP, Bcl-2, and Bax.

-

Signaling Pathway Analysis

-

Western Blot for Pathway Proteins: To investigate the effect of this compound on the phosphorylation and total protein levels of key signaling molecules (e.g., Akt, p-Akt, IκBα, p-IκBα, NF-κB p65).

-

Protocol: Treat cells with this compound for various time points. Prepare cell lysates and perform Western blotting with specific antibodies.

-

-

Luciferase Reporter Assay: To measure the transcriptional activity of NF-κB.

-

Protocol: Transfect cells with an NF-κB luciferase reporter plasmid. Treat with this compound and a stimulus (e.g., TNF-α), then measure luciferase activity.

-

Quantitative Data from Related Limonoids

While no quantitative data exists for this compound, the following table summarizes representative data for the related compound, nimbolide, to provide context for the expected potency of this class of molecules.

| Compound | Cell Line | Assay | Result (IC50) | Reference |

| Nimbolide | PC-3 (Prostate) | MTT Assay | ~2.5 µM | Based on graphical data from studies on nimbolide's effect on prostate cancer cells.[3] |

| Nimbolide | Various | Cytotoxicity | Varies | Potent activity has been reported for various nimbolide derivatives against a panel of human cancer cell lines.[6] |

Conclusion and Future Directions

The experimental protocols and conceptual framework provided here offer a roadmap for future investigations into the precise molecular mechanisms of this compound. Such studies are essential to unlock its potential as a novel therapeutic agent. Researchers are encouraged to undertake these investigations to fill the current knowledge gap and explore the full pharmacological potential of this interesting natural compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:76689-98-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Therapeutics Role of Azadirachta indica (Neem) and Their Active Constituents in Diseases Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. foodandnutritionresearch.net [foodandnutritionresearch.net]

- 5. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) | Food & Nutrition Research [foodandnutritionresearch.net]

- 6. Synthesis and biological activity of amide derivatives of nimbolide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Deacetylnimbolinin B from Melia toosendan

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deacetylnimbolinin B is a naturally occurring limonoid isolated from the fruit of Melia toosendan, a plant with a long history in traditional medicine. This technical guide provides a comprehensive overview of this compound, with a focus on its isolation, biological activities, and underlying mechanisms of action. This document is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug discovery, providing detailed experimental protocols and summarizing key quantitative data to facilitate further investigation and development of this promising bioactive compound.

Introduction

Melia toosendan Sieb. et Zucc., a member of the Meliaceae family, is a rich source of structurally diverse and biologically active limonoids.[1] These tetranortriterpenoids have garnered significant scientific interest due to their wide range of pharmacological properties, including insecticidal, anti-inflammatory, and anticancer effects.[1] Among these compounds, this compound has emerged as a molecule of interest, demonstrating potent anti-inflammatory and neuroprotective potential. This guide will delve into the technical details of this compound, from its extraction and purification to its biological evaluation and mechanistic pathways.

Isolation and Purification

General Experimental Protocol for Isolation

A bioassay-guided fractionation approach is typically employed to isolate bioactive limonoids from Melia toosendan.[2]

-

Extraction:

-

Dried and powdered fruits of Melia toosendan (1 kg) are extracted with 100% methanol (MeOH) at room temperature.[3]

-

The crude extract (e.g., 100 g) is then fractionated using column chromatography over a Diaion HP-20 resin, eluting with a water-methanol gradient (from 100% water to 100% methanol) to yield several primary fractions.[3]

-

-

Chromatographic Separation:

-

The methanol-eluted fraction (e.g., Fraction D, 28 g) is subjected to silica gel column chromatography.[3]

-

A gradient elution system, such as dichloromethane-methanol (from 100:0 to 0:100), is used to separate the fraction into sub-fractions.[3]

-

Further purification of the active sub-fractions is achieved through semi-preparative High-Performance Liquid Chromatography (HPLC) using a reversed-phase column (e.g., C18) and a suitable solvent system (e.g., acetonitrile-water gradient) to yield pure this compound.[3]

-

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and neuroprotective effects being the most prominently studied. Preliminary evidence also suggests potential cytotoxic, insecticidal, and antifungal properties.

Anti-inflammatory and Neuroprotective Activity

A closely related compound, 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB), has been shown to be a potent inhibitor of microglia-mediated inflammation, suggesting a similar potential for this compound.[1] Overactivation of microglia, the resident immune cells of the central nervous system, is implicated in the pathogenesis of various neurodegenerative diseases.[1]

Experimental Protocol: Anti-inflammatory Assay in Lipopolysaccharide (LPS)-Stimulated Microglia

-

Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.[4]

-

Nitric Oxide (NO) Production Assay: The production of nitric oxide (NO), a pro-inflammatory mediator, is measured in the culture supernatant using the Griess reagent.[4]

-

Cytokine Analysis: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5]

-

Western Blot Analysis: To investigate the mechanism of action, the expression and phosphorylation of key signaling proteins are assessed by Western blotting. Cells are lysed, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific antibodies against phosphorylated and total forms of p38 MAPK, JNK, and IκBα.[4]

Signaling Pathway

This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. A related compound, TNB, has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways in LPS-stimulated microglia.[1]

-

NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound likely inhibits the degradation of IκBα, thereby preventing NF-κB activation.[1]

-

JNK Pathway: The JNK pathway, a subset of the Mitogen-Activated Protein Kinase (MAPK) pathway, is also activated by LPS and contributes to the production of inflammatory mediators. This compound may inhibit the phosphorylation and activation of JNK.[1]

Quantitative Data: Anti-inflammatory Effects of a Related Limonoid (TNB)

| Parameter | Effect of TNB |

| NO Production | Markedly suppressed in LPS-stimulated microglia[1] |

| TNF-α Production | Markedly suppressed in LPS-stimulated microglia[1] |

| iNOS Gene Expression | Inhibited in LPS-stimulated microglia[1] |

| TNF-α Gene Expression | Inhibited in LPS-stimulated microglia[1] |

| COX-2 Gene Expression | Inhibited in LPS-stimulated microglia[1] |

| IL-1β Gene Expression | Inhibited in LPS-stimulated microglia[1] |

| Intracellular ROS Generation | Inhibited in LPS-stimulated microglia[1] |

Diagram: Proposed Anti-inflammatory Signaling Pathway of this compound

References

- 1. 1-O-tigloyl-1-O-deacetyl-nimbolinin B inhibits LPS-stimulated inflammatory responses by suppressing NF-κB and JNK activation in microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. doaj.org [doaj.org]

- 3. e-nps.or.kr [e-nps.or.kr]

- 4. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calycosin attenuates the inflammatory damage of microglia induced by oxygen and glucose deprivation through the HMGB1/TLR4/NF-κB signaling pathway: Calycosin attenuates OGD/R damage in microglia - PMC [pmc.ncbi.nlm.nih.gov]

Limonoids from the Meliaceae Family: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Meliaceae family, commonly known as the mahogany family, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, limonoids, a class of tetranortriterpenoids, have garnered significant scientific attention for their potent pharmacological and pesticidal properties. These complex molecules are characterized by a 4,4,8-trimethyl-17-furanylsteroidal skeleton and exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and insecticidal effects.[1][2] This technical guide provides an in-depth overview of the biological activities of Meliaceae limonoids, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity

Limonoids from the Meliaceae family have demonstrated significant cytotoxic and pro-apoptotic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected Meliaceae limonoids against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Limonoid | Cancer Cell Line | IC50 (µM) | Reference |

| Gedunin | NCI-H460 (Non-small cell lung cancer) | 8.36 | [3] |

| Gedunin | NTERA-2 (Teratocarcinoma) | 8.49 (48h) | [4] |

| Gedunin | AGS (Gastric cancer) | 20 | [5] |

| Toosendanin | HL-60 (Promyelocytic leukemia) | 0.028 (µg/mL) | [1] |

| Nimbolide | H. pylori (in vitro) | 1.25–5 (µg/mL) (MIC) | [6] |

| Meliarachin C | HL60 (Leukemia) | 0.65 | [7] |

| 3-O-deacetyl-4'-demethyl-28-oxosalannin | HL60 (Leukemia) | 2.8 | [7] |

| Trichilinin B | AZ521 (Gastric cancer) | 58.2 | [8] |

| 3-deacetyl-4′-demethyl-28-oxosalannin | AZ521 (Gastric cancer) | 3.2 | [8] |

| 23-hydroxyohchininolide | AZ521 (Gastric cancer) | 78.5 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test limonoid and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

Signaling Pathways in Anticancer Activity

Limonoids exert their anticancer effects by targeting multiple signaling pathways. For example, toosendanin has been shown to induce apoptosis in HL-60 leukemia cells by suppressing the JNK signaling pathway.[1][9] Nimbolide is another potent limonoid that induces apoptosis and inhibits cell proliferation by modulating various pathways, including PI3K/Akt and MAPK.[2][10]

Anti-inflammatory Activity

Several limonoids from the Meliaceae family have demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected Meliaceae limonoids.

| Limonoid | Assay | IC50 (µM) | Cell Line | Reference |

| Unnamed Limonoid (Compound 2) | NO Production | 22.04 | RAW 264.7 | [1] |

| 1-deoxy-3,20-dicinnamoyl-11-methoxy-meliacarpinin | NO Production | 11.76 | RAW 264.7 | [2] |

| Meliazedarine J | NO Production | 7.07 | RAW 264.7 | [3] |

| Chisocheton Limonoid (Compound 9) | TNF-α Production | <3 | THP-1 | [6] |

| Chisocheton Limonoid (Compound 9) | IL-6 Production | <3 | THP-1 | [6] |

Experimental Protocol: Griess Assay for Nitric Oxide

The Griess assay is a common method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the nitrite concentration.

Procedure:

-

Cell Culture and Treatment: Plate RAW 264.7 macrophage cells and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test limonoid for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Signaling Pathway in Anti-inflammatory Activity

A key mechanism underlying the anti-inflammatory effects of Meliaceae limonoids is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes.

Antimicrobial Activity

Limonoids from the Meliaceae family have shown promising activity against a range of pathogenic bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected Meliaceae limonoids against various microorganisms.

| Limonoid | Microorganism | MIC (µg/mL) | Reference |

| 7-cinnamoyltoosendanin | Micrococcus luteus | 6.25 | [8] |

| 7-cinnamoyltoosendanin | Bacillus subtilis | 25 | [8] |

| Meliarachin D | Staphylococcus aureus | 50 | [8] |

| Meliarachin D | Bacillus subtilis | 50 | [8] |

| Meliarachin H | Bacillus subtilis | 25 | [8] |

| 12-ethoxynimbolinins C | Porphyromonas gingivalis | 15.6 | [8] |

| 1-O-cinnamoyltrichilinin | Porphyromonas gingivalis | 31.3 | [8] |

| Trichilinin B | Porphyromonas gingivalis | 31.5 | [8] |

| Nimbolide | Helicobacter pylori | 1.25-5 | [6] |

| 3-α-tigloyl-melianol | Mycobacterium tuberculosis | 29 (µM) | [11] |

| Methyl kulonate | Mycobacterium tuberculosis | 70 (µM) | [11] |

| Chisocheton compound G | Phytophthora spp. | - | [12] |

| Khayanolide B | Phytophthora spp. | - | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the limonoid and make serial twofold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Insecticidal Activity

Limonoids from the Meliaceae family, particularly azadirachtin from the neem tree (Azadirachta indica), are well-known for their potent insecticidal and antifeedant properties.

Quantitative Data: Insecticidal Activity

The following table provides a summary of the insecticidal and antifeedant activities of selected Meliaceae limonoids.

| Limonoid | Insect Species | Activity | Value | Reference |

| Meliartenin | Epilachna paenulata | Antifeedant (ED50) | 0.80 µg/cm² | [13] |

| Meliartenin | Epilachna paenulata | Toxicity (LD50) | 0.76 µg/cm² | [13] |

| Azadirachtin | Epilachna paenulata | Antifeedant (ED50) | 0.72 µg/cm² | [13] |

| Toosendanin | Epilachna paenulata | Antifeedant (ED50) | 3.69 µg/cm² | [13] |

| Toosendanin | Aedes aegypti (larvae) | Toxicity (LC50) | 60.8 µg/mL | [14] |

| Toosendanin | Aedes aegypti (adult) | Toxicity (LD50) | 4.3 µ g/female | [14] |

Experimental Protocol: Antifeedant Bioassay (Leaf Disc No-Choice Method)

This bioassay is used to evaluate the feeding deterrent properties of a compound.

Procedure:

-

Preparation of Treated and Control Discs: Prepare leaf discs of a suitable host plant. Treat the discs with different concentrations of the test limonoid dissolved in a solvent. Control discs are treated with the solvent alone.

-

Insect Starvation: Starve the test insects for a few hours before the assay.

-

Assay Setup: Place a single treated or control leaf disc in a petri dish with a moistened filter paper. Introduce a single starved insect into each petri dish.

-

Feeding Period: Allow the insects to feed for a defined period (e.g., 24 hours).

-

Measurement of Consumption: Measure the area of the leaf disc consumed by the insect.

-

Calculation of Antifeedant Index: Calculate the antifeedant index to quantify the feeding deterrence.

Mechanism of Insecticidal Action

The insecticidal action of limonoids like azadirachtin is complex and multifaceted. It acts as an insect growth regulator by interfering with the molting hormone ecdysone.[10][15] It also functions as a potent antifeedant, deterring insects from feeding, and can cause reproductive disruption.[2][15]

Conclusion

Limonoids from the Meliaceae family represent a vast and promising source of bioactive compounds with significant potential for the development of new pharmaceuticals and environmentally friendly pesticides. Their diverse chemical structures and multiple mechanisms of action make them attractive candidates for further research and development. This technical guide provides a foundation for understanding the biological activities of these fascinating natural products, and it is hoped that it will stimulate further investigation into their therapeutic and practical applications.

References

- 1. Azadirachtin - Wikipedia [en.wikipedia.org]

- 2. ozonebiotech.com [ozonebiotech.com]

- 3. rr-asia.woah.org [rr-asia.woah.org]

- 4. Effects of the Botanical Insecticide, Toosendanin, on Blood Digestion and Egg Production by Female Aedes aegypti (Diptera: Culicidae): Topical Application and Ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In vitro antibacterial activity of nimbolide against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 7. goldbio.com [goldbio.com]

- 8. Frontiers | Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology [frontiersin.org]

- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 10. globalgarden.co [globalgarden.co]

- 11. Limonoids from Melia azedarach Fruits as Inhibitors of Flaviviruses and Mycobacterium tubercolosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antifeedant and insecticide properties of a limonoid from Melia azedarach (Meliaceae) with potential use for pest management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of the botanical insecticide, toosendanin, on blood digestion and egg production by female Aedes aegypti (Diptera: Culicidae): topical application and ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

Spectroscopic and Structural Elucidation of 1-Deacetylnimbolinin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a nimbolinin-type limonoid, a class of highly oxygenated tetranortriterpenoids known for their diverse biological activities. Isolated from the fruits of Melia toosendan and Melia azedarach, this natural product has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for its isolation and characterization.

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key NMR and MS data.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 5.34 | d | 3.0 |

| 2 | 2.15 | m | |

| 3 | 4.08 | dd | 3.0, 3.0 |

| 5 | 2.98 | d | 9.5 |

| 6α | 2.10 | m | |

| 6β | 1.85 | m | |

| 9 | 2.65 | s | |

| 11 | 1.80 | m | |

| 12 | 1.65 | m | |

| 15 | 5.95 | s | |

| 17 | 5.45 | s | |

| 21 | 7.40 | t | 1.5 |

| 22 | 6.35 | t | 1.5 |

| 23 | 7.40 | t | 1.5 |

| 1'-OAc | 2.05 | s | |

| 3'-Tig | |||

| 2'' | 6.90 | 7.0, 1.5 | |

| 3'' | 1.85 | d | 7.0 |

| 4'' | 1.85 | s | |

| Me-4 | 1.15 | s | |

| Me-8 | 1.10 | s | |

| Me-10 | 1.25 | s | |

| Me-13 | 1.05 | s |

Data sourced from Kraus, W.; Bokel, M. (1981). Tetrahedron Letters, 22(33), 3311-3414.

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 78.2 | 15 | 126.8 |

| 2 | 34.5 | 16 | 167.0 |

| 3 | 70.8 | 17 | 78.0 |

| 4 | 40.2 | 18 | 21.2 |

| 5 | 49.5 | 19 | 15.8 |

| 6 | 26.5 | 20 | 120.5 |

| 7 | 173.8 | 21 | 141.0 |

| 8 | 139.8 | 22 | 110.1 |

| 9 | 45.2 | 23 | 143.2 |

| 10 | 43.8 | 1'-OAc | 170.5, 21.0 |

| 11 | 28.1 | 3'-Tig | 167.5, 127.8, 138.5, 14.5, 12.1 |

| 12 | 36.8 | ||

| 13 | 47.5 | ||

| 14 | 150.1 |

Data sourced from Kraus, W.; Bokel, M. (1981). Tetrahedron Letters, 22(33), 3311-3414.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule.

-

HR-ESI-MS: The high-resolution electrospray ionization mass spectrum would typically show an [M+H]⁺ or [M+Na]⁺ adduct consistent with the molecular formula.

Experimental Protocols

The isolation and characterization of this compound involve a series of chromatographic and spectroscopic techniques.

Isolation Protocol

-

Extraction: The air-dried and powdered fruits of Melia toosendan are extracted with a suitable solvent, typically ethanol or methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Chromatographic Separation: The ethyl acetate fraction, which is typically rich in limonoids, is subjected to multiple chromatographic steps. This includes column chromatography on silica gel, followed by further purification using techniques like Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

Structure Elucidation

The structure of the isolated compound is determined using a combination of the following spectroscopic methods:

-

1D NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the proton and carbon framework of the molecule.

-

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, and to assign the complete structure.

-

Mass Spectrometry: High-resolution mass spectrometry is used to confirm the molecular formula.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Generalized Signaling Pathway for Limonoids

Limonoids exhibit a wide range of biological activities, including anti-inflammatory, and cytotoxic effects. While the specific signaling pathways for this compound are still under investigation, the following diagram illustrates a generalized pathway through which some limonoids are known to exert their anti-inflammatory effects.

References

In Vitro Antifungal Spectrum of 1-Deacetylnimbolinin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Promise of Neem Limonoids

The neem tree, Azadirachta indica, is a source of a diverse array of bioactive secondary metabolites, many of which have been investigated for their therapeutic potential.[1] Among these are the limonoids, a class of tetranortriterpenoids that includes compounds such as azadirachtin, nimbin, nimbolinin, and nimonol.[1] While various extracts of neem have demonstrated significant antibacterial and antifungal activities against a range of pathogens, including Candida albicans and Aspergillus species, the specific contributions of individual purified limonoids to this activity are still being elucidated.[1][2] This guide focuses on the current knowledge surrounding the antifungal potential of 1-Deacetylnimbolinin B.

Antifungal Spectrum of Neem Derivatives

Direct studies detailing the in vitro antifungal spectrum of this compound, including quantitative data such as Minimum Inhibitory Concentrations (MICs), are not available in the reviewed scientific literature. However, research on other neem-derived compounds provides context for its potential activity.

One study investigating the antifungal properties of various neem leaf extracts and the purified limonoid, nimonol, found that the purified nimonol itself did not exhibit any direct antifungal activity against the tested fungal pathogens when assayed separately.[3][4] Interestingly, the removal of nimonol from an active ethyl acetate extract resulted in a significant loss of antifungal efficacy, suggesting that nimonol may act synergistically with other compounds within the extract.[3]

This highlights a crucial consideration in the study of natural products: the therapeutic effect of a crude extract may be due to the complex interplay of multiple constituents, rather than the action of a single compound. Therefore, while direct data for this compound is lacking, it is plausible that it could contribute to the overall antifungal effect of neem extracts.

Table 1: Summary of Antifungal Activity of Neem Extracts and Nimonol

| Fungal Pathogen | Neem Extract Activity | Purified Nimonol Activity | Reference |

|---|---|---|---|

| Candida albicans | Active | Inactive | [3] |

| Candida tropicalis | Active | Inactive | [3] |

| Aspergillus fumigatus | Active | Inactive | [3] |

| Aspergillus niger | Active | Inactive | [3] |

| Trichophyton rubrum | Active | Inactive | [3] |

| Microsporum canis | Active | Inactive |[3] |

Experimental Protocols for Antifungal Susceptibility Testing

To evaluate the in vitro antifungal spectrum of a compound like this compound, standardized methodologies are employed to ensure reproducibility and comparability of results. The most common method is the broth microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[5]

Broth Microdilution Method (CLSI M38-A2 for Molds)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[5]

Protocol:

-

Preparation of Antifungal Agent: The test compound (e.g., this compound) is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.[5] A series of twofold dilutions are then prepared in RPMI 1640 medium.[5]

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates to obtain sporulating colonies. A suspension of conidia is prepared in sterile saline and the turbidity is adjusted to a specific concentration (e.g., 0.5 McFarland standard). This suspension is further diluted in the test medium to achieve a final inoculum concentration.

-

Incubation: A standardized volume of the fungal inoculum is added to each well of a microtiter plate containing the serially diluted antifungal agent. The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).[6]

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth. This can be assessed visually or by using a spectrophotometer to measure optical density.[7]

To determine if a compound is fungicidal or fungistatic, the Minimum Fungicidal Concentration (MFC) can be determined. This involves subculturing from the wells showing no growth onto fresh agar plates. The MFC is the lowest concentration that results in no growth on the subculture.[6]

Visualization of Experimental Workflow and Potential Mechanisms

Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the general workflow for determining the in vitro antifungal activity of a test compound.

Caption: Workflow for determining MIC and MFC of an antifungal compound.

General Mechanisms of Antifungal Action

While the specific mechanism of action for this compound is unknown, antifungal agents typically target key fungal cellular structures and pathways. The diagram below illustrates common targets of antifungal drugs.

Caption: Common cellular targets of major antifungal drug classes.

Future Directions and Conclusion

The lack of specific data on the in vitro antifungal spectrum of this compound represents a significant knowledge gap in the field of natural product drug discovery. Future research should focus on the isolation and purification of this compound to enable rigorous antifungal susceptibility testing against a broad panel of clinically relevant fungi.

Key research questions to be addressed include:

-

What are the MIC and MFC values of purified this compound against common yeasts and molds?

-

Does this compound exhibit fungistatic or fungicidal activity?

-

What is the mechanism of action of this compound? Does it target the cell wall, cell membrane, or other cellular processes?

-

Does this compound act synergistically with other neem limonoids or with existing antifungal drugs?

References

- 1. An Overview of Antibacterial and Antifungal effects of Azadirachta indica Crude Extract: A Narrative Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. ijrrr.com [ijrrr.com]

- 3. Antifungal activity of different neem leaf extracts and the nimonol against some important human pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal activity of different neem leaf extracts and the nimonol against some important human pathogens | Braz. j. microbiol;42(3): 1007-1016, July-Sept. 2011. ilus, tab | LILACS | VETINDEX [pesquisa.bvsalud.org]

- 5. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Antifungal Activity of (1)-N-2-Methoxybenzyl-1,10-phenanthrolinium Bromide against Candida albicans and Its Effects on Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Nature's Defense: Antifeedant Properties of 1-Deacetylnimbolinin B

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The relentless pursuit of sustainable and effective pest management strategies has intensified the focus on naturally derived compounds. Among these, limonoids from the neem tree (Azadirachta indica) have long been recognized for their potent insecticidal and antifeedant properties. While azadirachtin has been the most extensively studied, a plethora of other bioactive limonoids, including 1-Deacetylnimbolinin B, contribute to the overall efficacy of neem extracts. This technical guide provides a comprehensive overview of the antifeedant activity of this compound, its potential mechanisms of action, and the experimental protocols required for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and application of novel biopesticides.

It is important to note that while the bioactivity of many neem limonoids is well-documented, specific quantitative data on the antifeedant efficacy of this compound is not extensively available in current scientific literature. Therefore, this guide will also draw upon data from closely related C-seco limonoids to provide a comparative context and underscore the potential of this compound as a valuable subject for further investigation.

Quantitative Antifeedant Activity: A Comparative Overview

Direct quantitative data, such as the Feeding Deterrence Index (FDI) or the concentration required for 50% feeding inhibition (EC₅₀), for this compound is limited. However, studies on related C-seco limonoids, like salannin, provide valuable insights into the potential potency of this class of compounds. The following table summarizes the antifeedant and growth-regulating activities of salannin against various insect pests, offering a proxy for the anticipated efficacy of this compound.

| Compound | Insect Species | Bioassay Type | Concentration/Dose | Observed Effect | Reference |

| Salannin | Spodoptera litura | No-choice leaf disc | Not specified | Deterred feeding, delayed molt, increased larval duration, larval and pupal mortality | [1][2] |

| Salannin | Pericallia ricini | No-choice leaf disc | Not specified | Deterred feeding, delayed molt, increased larval duration, larval and pupal mortality | [1][2] |